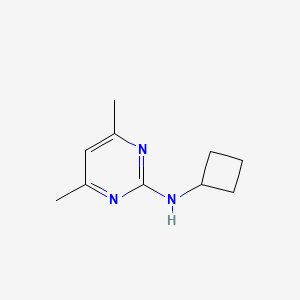

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the class of aminopyrimidines. This compound is characterized by a pyrimidine ring substituted with cyclobutyl and dimethyl groups. Aminopyrimidines are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Métodos De Preparación

The synthesis of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine typically involves multiple steps starting from acyclic precursors. One common synthetic route includes the following steps :

Formation of the pyrimidine ring: This can be achieved through the cyclization of suitable precursors such as benzylidene acetones and ammonium thiocyanates.

Aromatization: The intermediate compounds undergo aromatization to form the pyrimidine ring structure.

Substitution reactions: Introduction of the cyclobutyl and dimethyl groups through substitution reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Coupling reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Aplicaciones Científicas De Investigación

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-cyclobutyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum by interfering with their metabolic pathways . The compound may act by binding to enzymes or receptors critical for the survival of these pathogens, thereby disrupting their normal functions.

Comparación Con Compuestos Similares

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine can be compared with other aminopyrimidine derivatives, such as:

2-amino-4,6-dimethylpyrimidine: This compound lacks the cyclobutyl group and has different biological activities.

2-amino-4,6-dimethylpyrimidin-5-ylidene: Another derivative with variations in the substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a cyclobutyl group at the nitrogen position and two methyl groups at positions 4 and 6. Its molecular formula is C10H14N4 with a molecular weight of approximately 194.24 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, compounds with a similar structure have demonstrated inhibitory effects on BRD4 and PLK1, which are critical in cancer cell growth and division .

- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells by upregulating pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic markers like Bcl-2 . This dual action suggests a potential for inducing cell death in tumor cells.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values for different cancer types:

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MDA-MB-231 (breast) | 0.4 | Methotrexate | 2.79 |

| HT-29 (colorectal) | 0.79 | Methotrexate | 0.99 |

| U-937 (renal) | 1.85 | Methotrexate | 1.22 |

These results indicate that this compound exhibits superior cytotoxicity compared to Methotrexate, especially against breast cancer cells .

Case Studies

- Breast Cancer Study : In vitro studies showed that treatment with this compound led to significant apoptosis in MDA-MB-231 cells through G2/M phase arrest. The compound triggered an increase in apoptotic markers and demonstrated a dose-dependent response .

- Colorectal Cancer Study : Another study highlighted the compound's effectiveness against HT-29 cells, where it similarly induced apoptosis and inhibited cell proliferation significantly more than control treatments .

Safety and Toxicity

While preclinical data suggest promising anticancer activity, further studies are required to assess the safety profile of this compound. Toxicity assays on normal cell lines indicated that the compound selectively targets cancerous cells while sparing normal cells to some extent .

Propiedades

IUPAC Name |

N-cyclobutyl-4,6-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-6-8(2)12-10(11-7)13-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNBIBZWSBCDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2CCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.